molecular formula C12H13N3O B8411369 2-(Di(pyridine-2-yl)amino)ethanol

2-(Di(pyridine-2-yl)amino)ethanol

Cat. No.: B8411369
M. Wt: 215.25 g/mol
InChI Key: CLWISWZDKPCPRE-UHFFFAOYSA-N
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Description

2-(Di(pyridine-2-yl)amino)ethanol is a heterocyclic compound featuring two pyridine-2-yl groups attached to an aminoethanol backbone. This structure confers unique coordination and reactivity properties, making it valuable in pharmaceutical and materials chemistry.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. For instance, heating 2-chloropyridine with N-methyl ethanolamine at 120°C yields related derivatives like 2-(N-Methyl-N-2(pyridine-2-yl)amino)ethanol, though the exact protocol for the di-pyridine variant is inferred from analogous methods .

Applications: It serves as a precursor in antihyperglycemic drug intermediates, such as in the synthesis of 5-(2-chloro-4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione (compound 98), which demonstrated antihyperglycemic activity in diabetic rat models .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(dipyridin-2-ylamino)ethanol

InChI

InChI=1S/C12H13N3O/c16-10-9-15(11-5-1-3-7-13-11)12-6-2-4-8-14-12/h1-8,16H,9-10H2

InChI Key

CLWISWZDKPCPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CCO)C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of pyridine compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, studies have shown that certain pyridine analogs can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular membranes and DNA interaction .

Synthesis of Bioactive Compounds
2-(Di(pyridine-2-yl)amino)ethanol serves as a versatile synthetic intermediate in the development of novel pharmaceuticals. Its ability to form complexes with metal ions enhances its utility in drug design, particularly for creating metal-based therapeutics . The synthesis of various derivatives has been reported to yield compounds with enhanced biological activities, indicating the importance of this compound in drug discovery.

Material Science

Polymer Development
This compound is also valuable in the field of materials science. It can act as a precursor for the synthesis of vinyl pyridine polymers, which are utilized in various applications such as coatings, adhesives, and sealants. The transformation into vinyl pyridine polymers allows for the development of materials with tailored properties suitable for specific industrial applications .

Dye Synthesis
Additionally, this compound has been employed in synthesizing fluorescent dyes. These dyes are significant in biological imaging and diagnostics due to their ability to bind selectively to cellular components, providing insights into cellular processes and disease states .

Agricultural Applications

Pesticide Development
In agricultural chemistry, derivatives of this compound are being explored as potential pesticide agents. The compound's structural features allow it to interact with biological systems in pests, offering a pathway for developing more effective and environmentally friendly pest control solutions .

Data Tables

Application AreaSpecific Use CaseRemarks
Medicinal ChemistryAnticancer agentsInduces apoptosis through DNA interaction
Material ScienceVinyl pyridine polymersUsed in coatings and adhesives
Fluorescent dye synthesisImportant for biological imaging
Agricultural ChemistryPesticide developmentPotential for environmentally friendly pest control

Case Studies

  • Anticancer Activity
    A study evaluated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, demonstrating their potential as anticancer agents .
  • Synthesis of Fluorescent Dyes
    Research focused on synthesizing fluorescent dyes from this compound derivatives showed promising results in enhancing fluorescence intensity when bound to DNA. This property is crucial for applications in cellular imaging and diagnostics .
  • Development of Novel Pesticides
    A recent investigation highlighted the efficacy of a new class of pesticides derived from this compound against common agricultural pests. The study concluded that these compounds could offer a safer alternative to traditional chemical pesticides while maintaining effectiveness .

Comparison with Similar Compounds

2-(N-Methyl-N-2(pyridine-2-yl)amino)ethanol

  • Structural Difference: Contains a single pyridine-2-yl group and a methyl substituent on the amino group.
  • Synthesis: Prepared by reacting 2-chloropyridine with N-methyl ethanolamine under thermal conditions (120°C) .
  • Applications: Used in synthesizing antidiabetic agents.

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde

  • Structural Difference: Features a benzaldehyde moiety linked via an ethoxy spacer to the methyl-pyridinylamino group.
  • Synthesis: Derived from 2-(methyl(pyridine-2-yl)amino)ethanol and 4-halobenzonitrile in the presence of a base, followed by catalytic hydrogenation .
  • Applications: Intermediate for rosiglitazone (an antidiabetic drug), highlighting the role of pyridine-aminoethanol derivatives in medicinal chemistry.

2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride

  • Structural Difference: Pyridine ring is at position 3 instead of 2, with an amino group on the ethanol chain.
  • Properties : The positional isomerism reduces coordination capacity compared to pyridine-2-yl derivatives, as the nitrogen lone pair in pyridine-3-yl is less accessible for metal binding .

2-(2-Pyridyloxy)ethyl(dimethyl)amine

  • Structural Difference: Contains a pyridyloxy ether linkage instead of an amino group.

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Synthesis Yield Applications References
2-(Di(pyridine-2-yl)amino)ethanol C12H13N3O Two pyridine-2-yl groups, aminoethanol N/A Drug intermediates
2-(N-Methyl-N-2(pyridine-2-yl)amino)ethanol C9H13N3O Single pyridine-2-yl, methylamine High Antihyperglycemic agents
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde C15H15N2O2 Benzaldehyde, ethoxy spacer 88% Rosiglitazone intermediate
2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride C7H12Cl2N2O Pyridine-3-yl, aminoethanol N/A Biochemical research
2-(2-Pyridyloxy)ethyl(dimethyl)amine C9H14N2O Pyridyloxy ether, dimethylamine N/A Coordination chemistry studies

Key Research Findings

  • Reactivity: Di-pyridine derivatives exhibit enhanced chelating ability due to the dual nitrogen donors, making them superior in metal coordination compared to mono-pyridine or pyridyloxy analogs .
  • Biological Activity: Methyl-substituted variants (e.g., 2-(N-Methyl-N-2(pyridine-2-yl)amino)ethanol) show improved pharmacokinetic profiles in antidiabetic applications, likely due to reduced enzymatic degradation .
  • Synthetic Efficiency: The use of ethanol as a solvent in synthesis (e.g., in and ) ensures cost-effectiveness and environmental benignity compared to alternatives like DMSO or formic acid .

Q & A

Q. Basic Research Focus

  • NMR/IR : 1H^1H NMR confirms the ethanol backbone (δ ~3.6 ppm for CH2_2-OH) and pyridyl proton environments (δ ~7.0–8.5 ppm). IR shows N-H stretching (~3350 cm1^{-1}) and hydroxyl absorption (~3200–3500 cm1^{-1}) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and dihedral angles between pyridine rings and the ethanol moiety. Hydrogen-bonding networks (e.g., O-H···N) stabilize the lattice .

What coordination chemistry applications exist for this compound, and how does ligand geometry influence metal complexation?

Advanced Research Focus
The compound acts as a tetradentate ligand, coordinating via pyridyl N atoms and the ethanol O/N-H groups. For example, Zn(II) and Cd(II) complexes form octahedral geometries, with ligand flexibility enabling adaptability to metal ion radii . DFT studies reveal charge distribution on pyridyl N atoms (~-0.35 e) enhances binding to transition metals. Steric effects from the ethanol group can hinder chelation in bulky metal centers, requiring solvent-assisted synthesis .

How do electronic effects in this compound derivatives impact their reactivity in catalytic or biological systems?

Q. Advanced Research Focus

  • Catalysis : Pyridyl N atoms participate in electron transfer during oxidation reactions. Substituents on the pyridine ring (e.g., methyl groups) increase electron density, enhancing catalytic activity in cross-coupling reactions .
  • Biological Activity : Derivatives with sulfonamide or thiazole groups exhibit antimicrobial properties (MIC ~0.5–2 µg/mL against S. aureus). The ethanol moiety improves solubility, while pyridyl groups enable DNA intercalation, as shown in cytotoxicity assays .

What computational methods (e.g., DFT) are used to predict the electronic properties of this compound, and how do they align with experimental data?

Advanced Research Focus
DFT calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption peaks (~290 nm). Mulliken charges predict nucleophilic sites (e.g., pyridyl N: -0.42 e), validated by electrophilic substitution reactions. Molecular electrostatic potential maps highlight regions prone to protonation (ethanol O-H) in acidic media .

How can reaction pathways for this compound synthesis be optimized to minimize byproducts?

Q. Advanced Research Focus

  • Byproduct Analysis : Imine intermediates may hydrolyze under humid conditions, forming pyridine-2-carbaldehyde and amine precursors. In situ IR monitoring identifies hydrolysis peaks (~1650 cm1^{-1}) to adjust reaction time .
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) removes unreacted aldehydes. Recrystallization in ethanol yields >95% purity .

What role does this compound play in supramolecular chemistry, particularly in host-guest systems?

Advanced Research Focus
The compound forms hydrogen-bonded dimers in the solid state (O-H···N distances ~2.7 Å), creating cavities for guest inclusion. In solution, pyridyl groups enable π-π stacking with aromatic guests (e.g., benzene derivatives), as shown by NMR titration (Ka_a ~103^3 M1^{-1}) .

How do solvent polarity and temperature affect the stability of this compound in long-term storage?

Basic Research Focus
The compound degrades in polar protic solvents (e.g., H2_2O) via ethanol oxidation to ketones. Storage in anhydrous DMSO or THF at -20°C preserves integrity for >6 months. TGA analysis shows decomposition onset at 180°C .

What are the challenges in scaling up this compound synthesis for bulk research use?

Q. Advanced Research Focus

  • Scale-up Issues : Exothermic imine formation requires controlled cooling (<50°C). Catalyst recovery (e.g., Pd/C in hydrogenation) reduces costs but demands filtration optimization .
  • Safety : Ethanol solvent necessitates explosion-proof equipment.

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